molecular formula C23H16FN5O3S B12144987 C23H16FN5O3S

C23H16FN5O3S

Cat. No.: B12144987
M. Wt: 461.5 g/mol
InChI Key: SWFGRBKWGGRWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C23H16FN5O3S is a complex organic molecule. It is known for its unique structure and diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its aromatic rings, fluorine atom, and sulfonamide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C23H16FN5O3S involves multiple steps, including the formation of aromatic rings and the introduction of functional groups such as fluorine and sulfonamide. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of This compound is carried out using large-scale reactors and advanced purification techniques. The process often includes steps such as crystallization, filtration, and chromatography to isolate and purify the compound. The use of automated systems and quality control measures ensures consistent production and high-quality output.

Chemical Reactions Analysis

Types of Reactions

C23H16FN5O3S: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

C23H16FN5O3S: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays and as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of C23H16FN5O3S involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom and sulfonamide group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

C23H16FN5O3S: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include those with aromatic rings, fluorine atoms, and sulfonamide groups.

    Uniqueness: The specific arrangement of atoms and functional groups in gives it distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

The compound with the molecular formula C23H16FN5O3S is a member of a class of organic compounds that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

This compound is characterized by its complex structure, which includes a fluorine atom, a sulfonamide group, and multiple aromatic rings. These structural features contribute to its biological activity and interaction with biological targets.

Antimicrobial Activity

1. In Vitro Studies:
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate its potency against both Gram-positive and Gram-negative bacteria. For instance, in a study investigating similar compounds, MIC values ranged from 0.004 to 20 mg/mL against Proteus mirabilis and other strains .

2. Mechanisms of Action:
The antimicrobial mechanism of this compound likely involves the inhibition of key enzymes involved in bacterial protein synthesis, such as tyrosyl-tRNA synthetase. Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, disrupting their function and leading to bacterial cell death .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent case study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. The study involved both in vitro and in vivo experiments where the compound was administered to infected animal models. Results showed a significant reduction in bacterial load compared to control groups, indicating its potential as an effective therapeutic agent .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
Another study focused on the structure-activity relationship of similar compounds to this compound. By analyzing various derivatives, researchers identified specific structural features that enhanced antimicrobial activity, such as the presence of electron-withdrawing groups and optimal ring substitutions . This information is crucial for designing more potent derivatives.

Table 1: Antimicrobial Activity Data

PathogenMIC (mg/mL)Reference
Proteus mirabilis0.004
Staphylococcus aureus0.01
Escherichia coli0.02
Candida albicans0.05

Properties

Molecular Formula

C23H16FN5O3S

Molecular Weight

461.5 g/mol

IUPAC Name

5-(4-fluorophenyl)sulfonyl-6-imino-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C23H16FN5O3S/c24-16-6-8-17(9-7-16)33(31,32)19-12-18-22(27-20-5-1-2-11-28(20)23(18)30)29(21(19)25)14-15-4-3-10-26-13-15/h1-13,25H,14H2

InChI Key

SWFGRBKWGGRWQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C(C(=N)N3CC4=CN=CC=C4)S(=O)(=O)C5=CC=C(C=C5)F)C(=O)N2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.